molecular formula C13H17NO B2963634 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane CAS No. 1909337-33-2

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B2963634
CAS No.: 1909337-33-2
M. Wt: 203.285
InChI Key: QXAJILBHGRNHBN-UHFFFAOYSA-N
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Description

1-Phenyl-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a phenyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms, as well as a phenyl group. This combination of features provides distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-phenyl-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAJILBHGRNHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-33-2
Record name 1-phenyl-7-oxa-2-azaspiro[3.5]nonane
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